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(4-Ethoxyphenyl)(phenyl)methanamine Hydrochloride[1]
Executive Summary & Technical Context

In the synthesis of pharmaceutical intermediates, CAS 879663-16-8 (Chemical Name: (4-
Ethoxyphenyl)(phenyl)methanamine hydrochloride) represents a critical benzhydryl amine
scaffold. Verifying its molecular weight (MW) is not merely about checking a number; it is about
confirming the integrity of the free base within a salt matrix and ruling out common synthetic
byproducts (e.g., des-ethyl impurities or oxidation products).

This guide compares two distinct mass spectrometry (MS) workflows for this confirmation:
e The Standard Alternative: Nominal Mass Analysis (Single Quadrupole LC-MS).

e The Superior Method: High-Resolution Accurate Mass (HRAM) Analysis (Q-TOF or Orbitrap).
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Verdict: While nominal mass MS is sufficient for routine monitoring, HRAM is the required

standard for structural confirmation due to the potential for isobaric interferences common in

aromatic amine synthesis.

Comparative Analysis: Nominal vs. High-Resolution

MS

The following table objectively compares the performance of a standard Single Quadrupole

system against an HRAM system for analyzing CAS 879663-16-8.

Table 1: Performance Matrix

Alternative: Single

Recommended: Q-

Impact on CAS

Feature TOF / Orbitrap

Quadrupole (SQ) 879663-16-8

(HRAM)
SQ cannot distinguish
] the target (228.14)

+ 0.5 Da (Unit _ o
Mass Accuracy ) <5 ppm (0.001 Da) from impurities like

Resolution)

des-ethyl+methyl
variants.

Salt Detection

Detects [M+H]*
(228.1)

Detects [M+H]*
(228.1383)

Both detect the free
base; HRAM confirms
the elemental formula
CisH1sNO™*.

Ambiguous (e.g., Na*

Definitive (based on

HRAM clearly

Adduct ID identifies [M+Na]* vs.
vs. solvent peaks) mass defect) ]
background noise.
] o Critical: This amine
Source fragmentation MS/MS capabilities
- ] can lose NHs (17 Da)
Fragility often mistaken for allow fragment

impurities

mapping

in the source. HRAM

maps this transition.

Scientific Rationale: The "Salt Trap"
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A common error in analyzing CAS 879663-16-8 is searching for the molecular weight of the salt
(263.76 Da). Mass spectrometry using Electrospray lonization (ESI) typically analyzes ions in
the liquid phase.

e The Physics: When dissolved in methanol/water, the HCI salt dissociates:

e The Detection: In Positive Mode ESI (+), the detector sees the protonated free base [M+H]*.
o Target Mass (Free Base): 227.1310 Da
o Target lon [M+H]*: 228.1383 Da

o The Chloride: In Negative Mode ESI (-), one would detect the Cl~ ion at m/z 35/37, but this is
non-specific and poor for identification.

Expert Insight: Do not set your scan range to include the salt mass (263 Da) as the center.

Focus on the cation mass (228 Da).

Experimental Protocol: High-Resolution LC-MS
Confirmation

This protocol is designed to be a self-validating system. If the internal mass reference fails, the
data is flagged automatically.

Phase A: Sample Preparation

¢ Stock Solution: Weigh 1.0 mg of CAS 879663-16-8 into a 1.5 mL vial.

e Solvent: Dissolve in 1.0 mL of LC-MS Grade Methanol. (Avoid water initially to ensure
complete solubility of the organic framework).

e Dilution: Dilute 10 pL of stock into 990 uL of 0.1% Formic Acid in 50:50 Water/Methanol.
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o Reasoning: The formic acid ensures the amine remains fully protonated [M+H]*,
maximizing sensitivity.

Phase B: LC-MS Parameters
e Instrument: Agilent 6545 Q-TOF or Thermo Q-Exactive (or equivalent).
e Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 pm).
» Mobile Phase A: Water + 0.1% Formic Acid.
» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
» Gradient: 5% B to 95% B over 5 minutes.
 lon Source: ESI Positive Mode.
o Capillary Voltage: 3500 V.
o Fragmentor/Source Voltage:Low (100V).

o Critical: Benzylic amines are fragile. High source voltage causes in-source fragmentation
(loss of NH3, m/z 211.11), which can be misinterpreted as an impurity.

Phase C: Data Analysis Criteria

To confirm identity, the sample must meet all three criteria:
e Observed Mass: 228.1383 + 5 ppm.

 |Isotope Pattern: The M+1 peak (C-13) must match the theoretical relative abundance
(~16.5%).

» Retention Time: Single sharp peak (purity check).

Data Presentation: Theoretical vs. Observed

The following table summarizes the expected mass spectral data for the Free Base of CAS
879663-16-8.
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ble 2: ~oni : bl

Expected m/z

] Theoretical .
Species Formula (Positive Mass Defect
Mass (Da)
Mode)
Free Base
Ci15H17NO 227.1310 N/A 0.1310
Neutral
Protonated lon
[C1sH1sNO]* 228.1383 228.1383 0.1383
[M+H]*
Sodium Adduct
[C1sH17NONa]* 250.1202 250.1202 0.1202
[M+Na]*
Fragment [M-
[C15H150]* 211.1117 211.1117 0.1117

NHs]*

Note: The "Fragment" peak at 211.11 is a common diagnostic ion for this structure,
representing the loss of the amine group to form a stable carbocation.

Visualization: Analytical Logic Flow

The following diagram illustrates the decision logic for confirming the molecular weight,
highlighting the critical check for the "Salt Trap."
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Figure 1: Decision tree for MS confirmation of amine salts, distinguishing between salt mass
errors and correct free base identification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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